![molecular formula C116H161N27O32S4 B1141984 VIC[mouse reduced] CAS No. 120928-04-3](/img/structure/B1141984.png)
VIC[mouse reduced]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
VIC[mouse reduced] is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its ability to undergo various chemical reactions, making it a valuable tool in synthetic chemistry, biology, and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of VIC[mouse reduced] typically involves biocatalytic approaches, which are favored for their high enantioselectivity and eco-friendly nature. Enzymes such as ketoreductases, lipases, and esterases are commonly used to catalyze the reactions required to produce VIC[mouse reduced]. These enzymes facilitate asymmetric reductions, kinetic resolutions, and stereoselective biotransformations, leading to the formation of optically pure VIC[mouse reduced] .
Industrial Production Methods
Industrial production of VIC[mouse reduced] often employs similar biocatalytic methods due to their efficiency and sustainability. The use of recombinant cells and engineered enzymes has been optimized to enhance yield and purity, making the large-scale production of VIC[mouse reduced] feasible and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
VIC[mouse reduced] undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties, enabling its use in diverse applications.
Common Reagents and Conditions
Common reagents used in the reactions involving VIC[mouse reduced] include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are typically mild, which helps in maintaining the integrity of the compound while achieving the desired transformations .
Major Products Formed
The major products formed from the reactions of VIC[mouse reduced] depend on the specific reagents and conditions used. For instance, oxidation reactions may yield different oxidized forms of the compound, while reduction reactions can produce various reduced derivatives .
Aplicaciones Científicas De Investigación
VIC[mouse reduced] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and natural products.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of VIC[mouse reduced] involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes by binding to enzymes or receptors, thereby influencing their activity. This modulation can lead to changes in cellular functions and metabolic pathways, which are crucial for its applications in medicine and biology .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to VIC[mouse reduced] include other vicinal halohydrins and related derivatives. These compounds share structural similarities and often exhibit comparable chemical reactivity and applications.
Uniqueness
What sets VIC[mouse reduced] apart from its similar compounds is its high enantioselectivity and the efficiency of its biocatalytic synthesis. This makes it a preferred choice for applications requiring high purity and specific stereochemistry .
Actividad Biológica
VIC[mouse reduced], also known as VIC-008, is a compound that has garnered attention for its potential applications in cancer immunotherapy, particularly in enhancing the efficacy of mesenchymal stem cells (MSCs) in tumor environments. This article explores the biological activity of VIC-008, focusing on its mechanisms of action, effects on immune modulation, and implications for cancer treatment.
VIC-008 functions primarily as an immune activator. It has been shown to stimulate the production of pro-inflammatory cytokines in MSCs, which can enhance the anti-tumor immune response. The compound is associated with the upregulation of key cytokines such as:
- IL-12
- IL-21
- IFN-γ
- CXCL10
These cytokines play crucial roles in promoting T-cell activation and proliferation, which are vital for effective anti-tumor immunity .
In Vivo Studies
A significant study evaluated the effects of VIC-008 in combination with CD90 low compact bone-derived MSCs (CB-MSCs) in a syngeneic orthotopic mouse model of ovarian cancer. The results indicated that:
- The combination treatment significantly decreased tumor growth.
- There was a notable increase in activated anti-tumoral CD4+ and CD8+ T cells.
- The number of regulatory T cells (Tregs) in the tumor microenvironment decreased, suggesting a shift towards a more active immune response against tumors .
The study highlighted that VIC-008 enhances the immunogenicity of MSCs, making them more effective in combating tumors.
Cytokine Profile Analysis
The stimulation of CB-MSCs with VIC-008 resulted in a cytokine gene expression profile similar to that induced by Toll-like receptor 4 (TLR4) stimulation with lipopolysaccharides (LPS). This similarity suggests that VIC-008 may activate similar pathways involved in immune modulation . The following table summarizes the changes observed in cytokine expression:
Cytokine | Expression Change | Significance |
---|---|---|
IL-12 | Increased | Promotes T-cell activation |
IL-21 | Increased | Enhances B-cell function |
IFN-γ | Increased | Activates macrophages |
CXCL10 | Increased | Attracts immune cells to tumor |
IL-10 | Decreased | Reduces immunosuppression |
CCL5 | Decreased | Lowers recruitment of Tregs |
Case Studies
Case Study 1: Ovarian Cancer Treatment
In an experimental setup involving ovarian cancer models, VIC-008 was administered alongside CB-MSCs. The findings revealed that this combination not only reduced tumor size but also improved survival rates among treated mice compared to control groups. This underscores the potential of VIC-008 as an adjunct therapy in cancer treatment .
Case Study 2: Immune Response Modulation
Another significant observation was made regarding the modulation of immune responses. Mice treated with VIC-008 showed enhanced activation of cytotoxic T lymphocytes (CTLs), which are crucial for targeting and destroying cancer cells. This effect was attributed to the increased expression of pro-inflammatory cytokines and a decrease in immunosuppressive factors within the tumor microenvironment .
Propiedades
IUPAC Name |
(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-amino-1-hydroxy-3-sulfanylpropylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]-1-hydroxyhexylidene]amino]-5-[(2R)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2R)-1-[(2S)-1-[(2S)-1-[(2S)-3-carboxy-1-[(2S,3S)-1-[(2S,3S)-1-[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]imino-1-hydroxy-3-methylpentan-2-yl]imino-1-hydroxy-3-methylpentan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxy-3-(1H-imidazol-5-yl)propan-2-yl]imino-1-hydroxy-3-sulfanylpropan-2-yl]imino-1-hydroxy-3-phenylpropan-2-yl]imino-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]imino-1-hydroxy-3-methylbutan-2-yl]imino-1-hydroxy-3-sulfanylpropan-2-yl]imino-5-hydroxypentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C116H165N27O32S4/c1-11-59(9)94(114(172)135-83(116(174)175)41-64-47-122-71-27-19-17-25-68(64)71)143-115(173)95(60(10)12-2)142-107(165)82(45-92(152)153)133-100(158)75(37-57(5)6)127-104(162)79(42-65-48-120-55-123-65)130-110(168)86(52-177)139-102(160)76(38-61-22-14-13-15-23-61)128-101(159)77(39-62-29-31-66(146)32-30-62)134-113(171)93(58(7)8)141-112(170)88(54-179)138-98(156)73(33-34-90(148)149)125-97(155)72(28-20-21-35-117)124-106(164)81(44-91(150)151)132-99(157)74(36-56(3)4)126-103(161)78(40-63-46-121-70-26-18-16-24-67(63)70)129-108(166)85(50-145)137-105(163)80(43-89(119)147)131-111(169)87(53-178)140-109(167)84(49-144)136-96(154)69(118)51-176/h13-19,22-27,29-32,46-48,55-60,69,72-88,93-95,121-122,144-146,176-179H,11-12,20-21,28,33-45,49-54,117-118H2,1-10H3,(H2,119,147)(H,120,123)(H,124,164)(H,125,155)(H,126,161)(H,127,162)(H,128,159)(H,129,166)(H,130,168)(H,131,169)(H,132,157)(H,133,158)(H,134,171)(H,135,172)(H,136,154)(H,137,163)(H,138,156)(H,139,160)(H,140,167)(H,141,170)(H,142,165)(H,143,173)(H,148,149)(H,150,151)(H,152,153)(H,174,175)/t59-,60-,69-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,93-,94-,95-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGBUABZFGQJQN-UFVULHCBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=NC(C(C)CC)C(=NC(CC1=CNC2=CC=CC=C21)C(=O)O)O)O)N=C(C(CC(=O)O)N=C(C(CC(C)C)N=C(C(CC3=CN=CN3)N=C(C(CS)N=C(C(CC4=CC=CC=C4)N=C(C(CC5=CC=C(C=C5)O)N=C(C(C(C)C)N=C(C(CS)N=C(C(CCC(=O)O)N=C(C(CCCCN)N=C(C(CC(=O)O)N=C(C(CC(C)C)N=C(C(CC6=CNC7=CC=CC=C76)N=C(C(CO)N=C(C(CC(=N)O)N=C(C(CS)N=C(C(CO)N=C(C(CS)N)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=N[C@@H]([C@@H](C)CC)C(=N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)O)O)N=C([C@H](CC(=O)O)N=C([C@H](CC(C)C)N=C([C@H](CC3=CN=CN3)N=C([C@H](CS)N=C([C@H](CC4=CC=CC=C4)N=C([C@H](CC5=CC=C(C=C5)O)N=C([C@H](C(C)C)N=C([C@H](CS)N=C([C@H](CCC(=O)O)N=C([C@H](CCCCN)N=C([C@H](CC(=O)O)N=C([C@H](CC(C)C)N=C([C@H](CC6=CNC7=CC=CC=C76)N=C([C@H](CO)N=C([C@H](CC(=N)O)N=C([C@H](CS)N=C([C@H](CO)N=C([C@H](CS)N)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C116H165N27O32S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2578.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.